molecular formula C14H13N7O5S B1675637 3-Cyano-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-1,5-diazabicyclo(3.3.0)oct-2-ene-2-carboxylic acid CAS No. 124986-45-4

3-Cyano-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-1,5-diazabicyclo(3.3.0)oct-2-ene-2-carboxylic acid

Cat. No. B1675637
CAS RN: 124986-45-4
M. Wt: 391.36 g/mol
InChI Key: WZGPMIRFTFJVLS-DJKKODMXSA-N
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Description

LY 255262 is a small molecule drug initially developed by Eli Lilly and Company. It belongs to the class of pyrazolidinone antibacterial agents and is known for its potent antibacterial activity. The compound is particularly effective against bacterial penicillin-binding proteins, making it a promising candidate for treating bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY 255262 involves the formation of a pyrazolo[1,2-a]pyrazolone ring system. This is achieved through a series of chemical reactions, including cycloaddition reactions. The synthetic route typically involves the use of strongly electron-withdrawing groups in the 3-position of the ring system to enhance antibacterial activity .

Industrial Production Methods

Industrial production methods for LY 255262 are not extensively documented. the compound can be produced through various synthetic methods, including the use of advanced technologies such as microwave irradiation and ionic liquids to improve reaction yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

LY 255262 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the pyrazolo[1,2-a]pyrazolone ring system, which may exhibit different biological activities .

Scientific Research Applications

LY 255262 has several scientific research applications, including:

Mechanism of Action

LY 255262 exerts its effects by inhibiting bacterial penicillin-binding proteins. These proteins are essential for bacterial cell wall synthesis, and their inhibition leads to the disruption of cell wall formation, ultimately causing bacterial cell death. The compound’s mechanism of action involves binding to the active site of the penicillin-binding proteins, preventing them from catalyzing the cross-linking of peptidoglycan chains, which is crucial for cell wall integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LY 255262 is unique due to its specific structural modifications, which enhance its antibacterial activity. The presence of strongly electron-withdrawing groups in the 3-position of the pyrazolo[1,2-a]pyrazolone ring system provides optimal antibacterial properties, distinguishing it from other similar compounds .

properties

CAS RN

124986-45-4

Molecular Formula

C14H13N7O5S

Molecular Weight

391.36 g/mol

IUPAC Name

2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-cyano-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid

InChI

InChI=1S/C14H13N7O5S/c1-26-19-9(8-5-27-14(16)18-8)11(22)17-7-4-20-3-6(2-15)10(13(24)25)21(20)12(7)23/h5,7H,3-4H2,1H3,(H2,16,18)(H,17,22)(H,24,25)/b19-9+

InChI Key

WZGPMIRFTFJVLS-DJKKODMXSA-N

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)C#N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)C#N

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)C#N

Appearance

Solid powder

Other CAS RN

124986-45-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-cyano-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-1,5-diazabicyclo(3.3.0)oct-2-ene-2-carboxylic acid
LY 255262
LY-255262
LY255262

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyano-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-1,5-diazabicyclo(3.3.0)oct-2-ene-2-carboxylic acid
Reactant of Route 2
3-Cyano-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-1,5-diazabicyclo(3.3.0)oct-2-ene-2-carboxylic acid
Reactant of Route 3
3-Cyano-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-1,5-diazabicyclo(3.3.0)oct-2-ene-2-carboxylic acid
Reactant of Route 4
3-Cyano-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-1,5-diazabicyclo(3.3.0)oct-2-ene-2-carboxylic acid
Reactant of Route 5
3-Cyano-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-1,5-diazabicyclo(3.3.0)oct-2-ene-2-carboxylic acid
Reactant of Route 6
3-Cyano-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-1,5-diazabicyclo(3.3.0)oct-2-ene-2-carboxylic acid

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